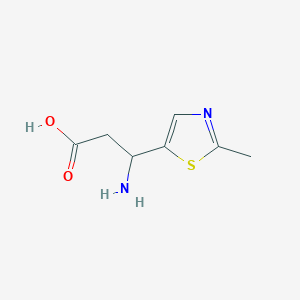

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |

InChI |

InChI=1S/C7H10N2O2S/c1-4-9-3-6(12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11) |

InChI Key |

VISDBLPAEIOFBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid generally involves the construction of the thiazole ring followed by amino acid coupling or modification steps. The key challenge is to maintain stereochemical integrity and achieve high purity.

Method A: Thiazole Derivative Coupling with Amino Acid Precursors

- Starting Materials: 2-methyl-1,3-thiazole derivatives and amino acid precursors such as protected amino acids or β-alanine derivatives.

- Reaction Conditions: Use of chiral catalysts or chiral auxiliaries to induce stereoselectivity.

- Solvents: Common solvents include dimethylformamide (DMF), ethanol, or water.

- Catalysts/Base: Sodium carbonate or triethylamine are often employed to facilitate coupling.

- Temperature: Typically 80–100 °C for 5 hours or more depending on solvent and base.

- Outcome: Yields greater than 90% with purity exceeding 95% have been reported.

Method B: Multi-step Synthesis via β-Amino Acid Derivatives

- Step 1: Synthesis of N-aryl-N-thiocarbamoyl-β-alanine derivatives.

- Step 2: Cyclization with α-haloketones or aldehydes to form the thiazole ring via Hantzsch synthesis.

- Step 3: Purification and isolation of the β-amino acid bearing the thiazole substituent.

- Notes: This method allows for the introduction of various substituents on the thiazole ring to modulate biological activity.

Method C: Acylation and Carbamoylation Approaches

- Core Building Blocks: 3-amino(thioxo)methylcarbamoylpropanoic acid intermediates.

- Reagents: Succinic anhydride or other acylating agents.

- Coupling Reagents: Use of 1,1’-carbonyldimidazole to facilitate amide bond formation.

- Advantages: This method provides high yields and purity and is amenable to combinatorial library synthesis for drug discovery.

Detailed Reaction Conditions and Yields

| Method | Starting Materials | Solvent(s) | Base/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Method A | 2-methyl-1,3-thiazole + amino acid precursors | Water, DMF, Ethanol | Sodium carbonate, Triethylamine | 90–100 | 5 hours | >90 | >95 | High stereoselectivity, chiral induction |

| Method B | N-aryl-N-thiocarbamoyl-β-alanine + α-haloketones | Acetic acid, Water, DMF | Sodium acetate, Sodium carbonate | 80–100 | 5–24 hours | 60–85 | >90 | Hantzsch synthesis, versatile substituents |

| Method C | 3-amino(thioxo)methylcarbamoylpropanoic acid + acylating agents | Ethanol, Acetic acid, Benzene | 1,1’-carbonyldimidazole | 80–100 | 10–25 minutes | 48–52 (core blocks), up to 90 (amides) | >90 | Suitable for combinatorial synthesis |

Research Outcomes and Analytical Data

- Chiral Purity: The (3R) enantiomer is obtained predominantly using chiral catalysts or by stereoselective synthesis routes.

- Spectroscopic Characterization:

- Biological Relevance: The compound exhibits potential biological activities due to the thiazole moiety, including antimicrobial and enzyme interaction properties, which are influenced by the purity and stereochemistry of the product.

Summary and Recommendations for Synthesis

- For high yield and enantiomeric purity , Method A involving direct coupling of thiazole derivatives with amino acid precursors under basic aqueous or polar aprotic conditions is preferred.

- For diversity in substitution and structural analogs , Method B using Hantzsch synthesis and β-alanine derivatives is advantageous.

- For library synthesis and amide formation , Method C employing carbamoyl intermediates and coupling reagents like 1,1’-carbonyldimidazole is optimal.

Scientific Research Applications

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and exerting its effects through binding to target molecules.

Comparison with Similar Compounds

Heterocycle Impact

- Thiazole vs. Pyrazole/Imidazole : Thiazoles (sulfur and nitrogen) exhibit distinct electronic properties compared to pyrazoles (two nitrogens) or imidazoles (two nitrogens in adjacent positions). For example, thiazole-containing compounds often show enhanced metabolic stability, whereas imidazoles may participate in hydrogen bonding .

Physicochemical Properties

- Solubility: The hydrochloride salt of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid demonstrates improved aqueous solubility compared to the free amino acid form .

- Stereochemistry: The (2R)-enantiomer of the target compound is explicitly documented , while 2-amino-3-(thiazol-5-yl)propanoic acid has both (R)- and (S)-forms, highlighting the role of chirality in drug design .

Biological Activity

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid (CAS No. 1841222-01-2) is a β-amino acid derivative that has garnered attention due to its potential biological activities. This compound possesses a thiazole ring, which is known for imparting various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₇H₁₀N₂O₂S

- Molecular Weight : 186.23 g/mol

- Structure : The compound features an amino group and a thiazole moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1841222-01-2 |

| Molecular Weight | 186.23 g/mol |

| Molecular Formula | C₇H₁₀N₂O₂S |

The biological activity of 3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid can be attributed to several mechanisms:

- Antiviral Activity : Studies have indicated that thiazole derivatives exhibit antiviral properties. For instance, compounds with similar structures have been shown to inhibit viral replication by targeting specific viral enzymes or receptors .

- Anti-inflammatory Effects : Thiazole compounds are noted for their anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and pathways .

- Antimicrobial Properties : The presence of the thiazole ring enhances the antimicrobial efficacy against various pathogens, making it a candidate for further development in antimicrobial therapy .

Antiviral Activity

Research has demonstrated that compounds containing β-amino acid moieties can act as effective inhibitors of viral replication. For example, derivatives similar to 3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid have shown promising results against herpes simplex virus (HSV) and other viruses in vitro .

Anti-inflammatory Studies

In vivo studies have highlighted the anti-inflammatory potential of thiazole derivatives. For instance, compounds were tested in mouse models where they significantly reduced carrageenan-induced paw edema, indicating their potential use in treating inflammatory conditions .

Antimicrobial Efficacy

A study focusing on the synthesis of new thiazole-based compounds reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving (1) condensation reactions between thiazole derivatives and amino acid precursors, and (2) reductive amination or cyclization steps. For example, in related thiazole-containing amino acids, a typical approach uses NaBH3CN in methanol for reductive amination (85–90% yield), followed by acid hydrolysis (70–75% yield) to finalize the carboxylic acid group . Key parameters include temperature control (0°C to reflux), solvent selection (EtOH/MeOH), and stoichiometric ratios of reactants.

Q. How can structural characterization be reliably performed for this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify characteristic peaks for the thiazole ring (e.g., singlet at δ 2.17 ppm for CH3 in 2-methylthiazole) and the propanoic acid backbone (e.g., triplet at δ 6.67 ppm for aromatic protons) .

- IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine groups (N–H bend at ~1600 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (deviation <0.3% acceptable) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles (P280/P281) .

- Ventilation : Use fume hoods (P271) and avoid inhalation of dust (P260) .

- Storage : Keep in airtight containers under inert gas (P233/P231) at 2–8°C (P235) to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or activity of this compound?

- Methodological Answer :

- Retrosynthesis Analysis : Use AI-powered tools (e.g., Template_relevance models) to predict feasible routes and prioritize high-yield pathways .

- DFT Calculations : At the B3LYP/LANL2DZ level, calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets .

- Molecular Dynamics : Simulate interactions with enzymes (e.g., antimicrobial targets) to identify key binding residues .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-containing amino acids?

- Methodological Answer :

- Comparative Assays : Standardize testing conditions (e.g., MIC values against E. coli ATCC 25922) to minimize variability .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 4-methyl vs. 4-nitro groups) to isolate effects on antimicrobial efficacy .

- Meta-Analysis : Pool data from independent studies (e.g., Heterocycles, J. Med. Chem.) to identify consensus trends .

Q. How can coordination chemistry enhance the functional utility of this compound?

- Methodological Answer :

- Metal Complexation : React with Ru(II) or Pt(II) salts under reflux (60°C, 36 h) to form stable complexes. Characterize using cyclic voltammetry (E1/2 values) and heteronuclear NMR (15N gHMBC for coordination sites) .

- Bioactivity Enhancement : Test metal complexes for improved pharmacokinetics (e.g., log P optimization) or targeted delivery (e.g., cancer cell uptake) .

Q. What advanced analytical techniques validate stereochemical purity in derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.